

# Unraveling the Chemical Architecture of Puxitatug Samrotecan's Linker: A Technical Guide

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## Compound of Interest

Compound Name: *Puxitatug samrotecan drug-linker*

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Puxitatug samrotecan (AZD8205) is a promising antibody-drug conjugate (ADC) demonstrating significant potential in the targeted therapy of solid tumors. At the heart of its design lies a sophisticated linker system engineered to ensure stability in circulation and precise release of its cytotoxic payload within the tumor microenvironment. This technical guide provides an in-depth exploration of the chemical structure of the Puxitatug samrotecan linker, its mechanism of action, and the experimental protocols used for its characterization.

## Core Structure of the Puxitatug Samrotecan Drug-Linker

Puxitatug samrotecan is composed of a humanized monoclonal antibody, Puxitatug, which targets the B7-H4 protein, a transmembrane glycoprotein often overexpressed in various cancers. This antibody is conjugated to a cytotoxic payload, samrotecan, through a specifically designed linker. The payload, samrotecan (AZ14170132), is a potent topoisomerase I inhibitor.

The drug-linker is covalently attached to the antibody via the sulfhydryl groups of reduced interchain cysteine residues, forming a thio-succinimide bond. This conjugation strategy results in a drug-to-antibody ratio (DAR) of approximately 8.

The linker itself is a composite structure, meticulously designed for stability and controlled cleavage. It comprises two key components:

- **A Propionyl-PEG8 Spacer:** This polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the ADC. The propionyl group provides a stable attachment point.
- **A Cleavable Val-Ala Dipeptide:** This dipeptide sequence (valine-alanine) is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.

The complete chemical name for the drug-linker moiety is (2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[[(2S)-1-[[[(2S)-1-[[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracos-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid.[1]

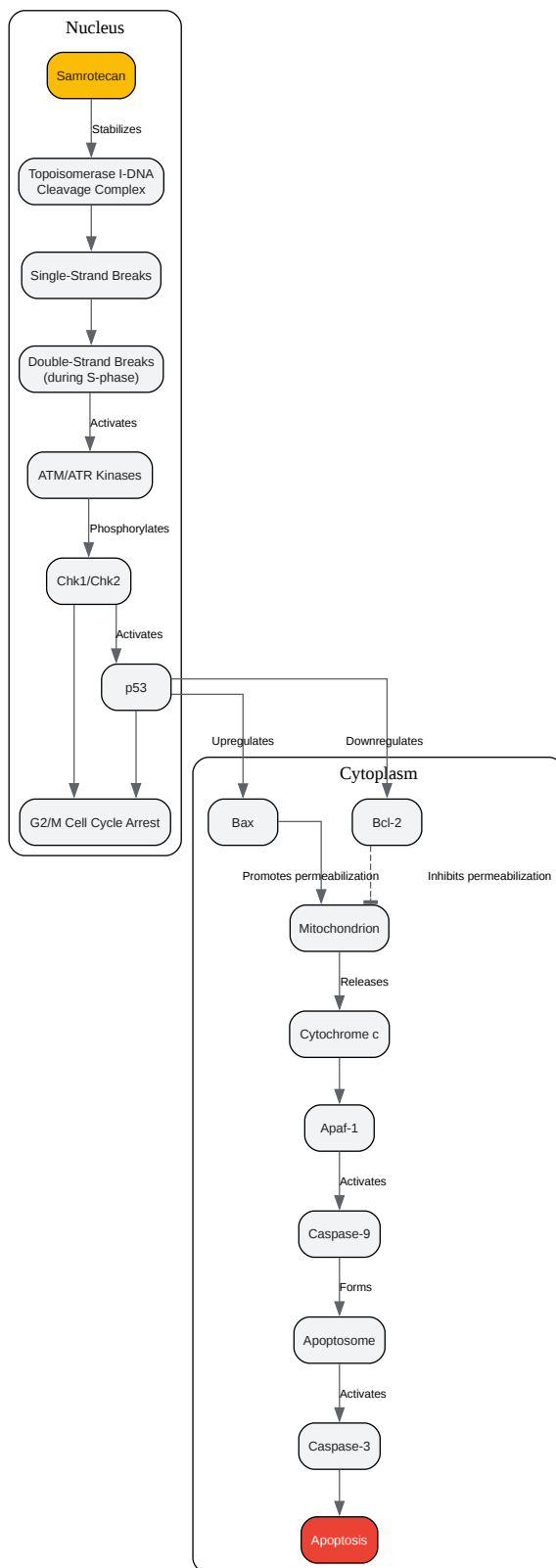
## Physicochemical Properties of the Drug-Linker

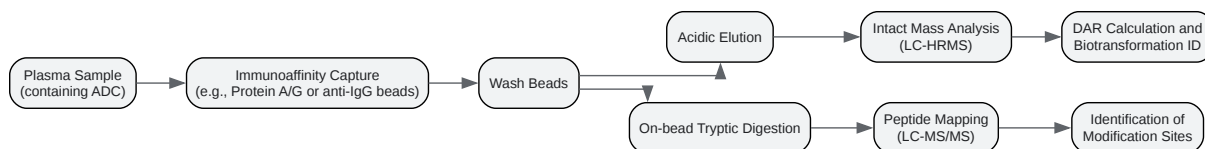
A summary of the key physicochemical properties of the **Puxitatug samrotecan drug-linker** is presented in Table 1.

Property	Value	Source
Molecular Formula	C60H84N8O20S	[1]
Molecular Weight	1269.4 g/mol	[1]
XLogP3	-4.4	[1]
Exact Mass	1268.55225827 Da	[1]

## Mechanism of Action and Payload Release

The mechanism of action of Puxitatug samrotecan is a multi-step process that relies on the precise functioning of its linker.





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## References

- 1. [adc.bocsci.com](https://adc.bocsci.com) [[adc.bocsci.com](https://adc.bocsci.com)]
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